molecular formula C13H10ClNO B151581 Diphenylcarbamyl chloride CAS No. 83-01-2

Diphenylcarbamyl chloride

Cat. No.: B151581
CAS No.: 83-01-2
M. Wt: 231.68 g/mol
InChI Key: XNBKKRFABABBPM-UHFFFAOYSA-N
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Description

Diphenylcarbamyl chloride, also known as N,N-diphenylcarbamoyl chloride, is an organic compound with the molecular formula C₁₃H₁₀ClNO. It is a crystalline powder that ranges in color from beige to gray-green. This compound is primarily used in organic synthesis and has significant applications in various fields, including chemistry, biology, and industry .

Mechanism of Action

Diphenylcarbamyl chloride, also known as Carbamoyl chloride, diphenyl-, is a chemical compound with the formula C13H10ClNO . This article will cover its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It’s known that carbamoyl chlorides are typically used in organic synthesis as acylating agents . They can react with amines to form carbamates, which are used in a wide range of applications from pesticides to pharmaceuticals .

Mode of Action

Carbamoyl chlorides, such as this compound, are reactive due to the presence of the carbonyl group and the good leaving group (chloride). They can undergo nucleophilic acyl substitution reactions with amines, alcohols, and other nucleophiles, forming carbamates, esters, and other products .

Biochemical Pathways

The products of its reactions, such as carbamates, can have various biological effects depending on their structure and the specific targets they interact with .

Pharmacokinetics

Its metabolism and excretion would depend on the specific reactions it undergoes in the body .

Result of Action

The molecular and cellular effects of this compound would depend on the specific reactions it undergoes and the products of these reactions. For example, if it reacts with an amine to form a carbamate, the effects could range from inhibition of acetylcholinesterase (in the case of certain carbamate pesticides) to sedative and hypnotic effects (in the case of certain carbamate drugs) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its reactivity can be affected by the pH of the environment, as well as the presence of other nucleophiles. Its stability can be affected by temperature, light, and moisture, as carbamoyl chlorides are generally sensitive to hydrolysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenylcarbamyl chloride can be synthesized through the reaction of diphenylamine with phosgene. The reaction typically occurs in an inert solvent such as benzene or toluene, under controlled temperature conditions to prevent decomposition . The general reaction is as follows:

C6H5NHC6H5+COCl2C6H5N(COCl)C6H5+HCl\text{C}_6\text{H}_5\text{NH}\text{C}_6\text{H}_5 + \text{COCl}_2 \rightarrow \text{C}_6\text{H}_5\text{N(COCl)}\text{C}_6\text{H}_5 + \text{HCl} C6​H5​NHC6​H5​+COCl2​→C6​H5​N(COCl)C6​H5​+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where diphenylamine and phosgene are reacted under controlled conditions. The process requires careful handling of phosgene due to its toxic nature. The product is then purified through recrystallization or distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Diphenylcarbamyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diphenylcarbamyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as the synthesis of modified oligoribonucleotides.

    Medicine: Utilized in the production of high-performance polyamides used in medical devices.

    Industry: Applied in the manufacture of electrical switches for memory devices .

Comparison with Similar Compounds

  • Diphenylcarbamic chloride
  • N,N-Diphenylcarbamoyl chloride
  • Diphenylchloroformamide

Comparison: Diphenylcarbamyl chloride is unique due to its high reactivity with nucleophiles and its ability to form a wide range of derivatives. Compared to similar compounds, it offers greater versatility in organic synthesis and has broader applications in various fields. Its reactivity is primarily attributed to the presence of the electron-withdrawing chlorine atom, which enhances the electrophilicity of the carbonyl carbon .

Properties

IUPAC Name

N,N-diphenylcarbamoyl chloride
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InChI

InChI=1S/C13H10ClNO/c14-13(16)15(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
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InChI Key

XNBKKRFABABBPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)Cl
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Molecular Formula

C13H10ClNO
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DSSTOX Substance ID

DTXSID2058885
Record name Diphenylcarbamyl chloride
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Molecular Weight

231.68 g/mol
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Physical Description

White solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS]
Record name Diphenylcarbamyl chloride
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CAS No.

83-01-2
Record name N,N-Diphenylcarbamic chloride
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Record name Diphenylcarbamyl chloride
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Record name Diphenylcarbamyl chloride
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Record name Carbamic chloride, N,N-diphenyl-
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Record name Diphenylcarbamyl chloride
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Record name Diphenylcarbamoyl chloride
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Record name DIPHENYLCARBAMOYL CHLORIDE
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Synthesis routes and methods

Procedure details

By way of illustration, one mole of diphenylamine is reacted with a 10% molar excess of phosgene in a suitable solvent such as monochlorobenzene, to yield diphenylcarbamyl chloride. The carbamyl chloride thus produced is reacted further with n-propyl amine in stoichiometric amounts, in the presence of a mole of caustic soda. Diphenyl propyl urea (DPPU) is formed in essentially stoichiometric amounts. The DPPU formed may be either separated from the solvent or, if desired, supplied as a solution in its reaction solvent. DPPU pyrolyzes at 210°-220° C. to yield n-propyl isocyanate of 99% purity and greater than 90% yield. The diphenylamine remaining may be returned easily in tankcars or tankwagons for reprocessing.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Diphenylcarbamyl chloride interact with chymotrypsin, and what are the downstream effects?

A1: this compound acts as a specific inhibitor of chymotrypsin, a serine protease. It irreversibly binds to the active site of the enzyme, forming a stable carbamate ester with the hydroxyl group of the serine residue. [, , ] This covalent modification prevents the enzyme from binding to its substrates and carrying out its catalytic function, effectively inactivating it. [, , ] This inhibition has been observed in various studies, including the excystation of Eimeria tenella, where this compound successfully inhibited the chymotrypsin-like enzyme responsible for the process. [, ] Similarly, it was used to characterize proteinase isoenzymes in Bacteroides nodosus, confirming their chymotrypsin-like activity due to their susceptibility to this compound inhibition. []

Q2: Can you provide the structural characterization of this compound?

A2:

    Q3: How does the presence of ATP affect the interaction between this compound and aminoacyl-tRNA synthetases?

    A3: Research indicates that ATP can protect certain aminoacyl-tRNA synthetases from inactivation by this compound. [] This protection suggests that this compound might target a lysine residue located within or near the ATP binding site of these enzymes. When ATP occupies the binding site, it could potentially hinder the access of this compound to the target lysine residue, thus preventing the irreversible inactivation.

    Q4: Are there any known alternatives or substitutes for this compound in inactivating chymotrypsin?

    A4: Yes, several other compounds are known to inhibit chymotrypsin. Research mentions a few alternatives like:

    • Tosyl-L-phenylalanyl chloromethane (TPCK): This compound also acts as a specific inhibitor of chymotrypsin, similar to this compound. [, , ]
    • Chymostatin: A microbial inhibitor that effectively inhibits chymotrypsin activity. [, ]
    • Phenylmethane sulfonyl fluoride (PMSF): While not as specific as this compound or TPCK, PMSF is a serine protease inhibitor known to inactivate chymotrypsin. [, ]

    Q5: What is the historical context and significance of this compound in enzyme research?

    A5: While specific historical milestones weren't outlined in the provided papers, the research highlights this compound's early and continued importance in enzymology. Its use as a specific inhibitor of chymotrypsin has been instrumental in:

    • Elucidating the mechanism of action of serine proteases: By specifically targeting the active site serine residue, this compound provided evidence for the crucial role of this residue in chymotrypsin's catalytic activity. [, ]
    • Characterizing and classifying proteases: The sensitivity or resistance of various proteases to this compound inhibition has been a valuable tool for classifying them and distinguishing chymotrypsin-like enzymes from other protease families. [, ]

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